
2-Methyl-4-Piperazinoquinoline
Overview
Description
2-Methyl-4-Piperazinoquinoline is a heterocyclic compound with the molecular formula C14H17N3 and a molecular weight of 227.305 g/mol . It is characterized by a quinoline core substituted with a piperazine ring at the 4-position and a methyl group at the 2-position. This compound is primarily used in research settings and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-Piperazinoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylquinoline with piperazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-Piperazinoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
2-Methyl-4-Piperazinoquinoline has demonstrated significant antibacterial properties. Research indicates that it is particularly effective against Staphylococcus aureus , a Gram-positive bacterium known for its antibiotic resistance. The Minimum Inhibitory Concentration (MIC) for this compound against Staphylococcus aureus is reported to be around 10 µM, showcasing its potential as a therapeutic agent in combating resistant bacterial strains .
2. Anticancer Properties
The compound has been investigated for its anticancer activity, particularly against breast cancer cell lines such as MDA-MB231 and MCF7. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The design and synthesis of hybrid compounds incorporating this scaffold have been explored to enhance anti-breast cancer activity .
3. Antimalarial Activity
Research has highlighted the potential of this compound derivatives in treating malaria. Some compounds in this class have shown potent antimalarial effects against Plasmodium falciparum , with IC50 values in the low nanomolar range. This suggests a promising avenue for developing new antimalarial drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
Modification | Effect on Activity |
---|---|
Bromine Position | Alters reactivity and potency |
Piperazine Substitution | Enhances receptor interaction |
Methyl Group Presence | Influences solubility and bioavailability |
These modifications play a crucial role in determining the efficacy and safety profiles of the compound, guiding future drug design efforts.
Case Studies
1. Antibacterial Efficacy Study
A comprehensive study evaluated various piperazinylquinoline derivatives, including this compound, against both Gram-positive and Gram-negative bacteria. The results indicated selective antibacterial activity against Staphylococcus aureus , while showing limited efficacy against other strains like Pseudomonas aeruginosa .
2. Neuroprotective Effects
Research has shown that this compound may have neuroprotective effects relevant to Alzheimer’s disease by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain. This suggests potential applications in cognitive enhancement therapies.
3. Antimalarial Studies
In vitro studies have demonstrated that certain derivatives exhibit significant antimalarial activity, providing a foundation for further development into effective treatments against malaria .
Mechanism of Action
The mechanism of action of 2-Methyl-4-Piperazinoquinoline involves its interaction with specific molecular targets and pathways. The piperazine ring allows for binding to various receptors and enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
2-Methylquinoline: Lacks the piperazine ring, resulting in different biological activities.
4-Piperazinoquinoline: Lacks the methyl group at the 2-position, affecting its chemical reactivity and biological properties.
Quinoxaline Derivatives: Share structural similarities but differ in their specific substitutions and resulting activities.
Uniqueness: 2-Methyl-4-Piperazinoquinoline is unique due to the presence of both the piperazine ring and the methyl group, which confer distinct chemical and biological properties.
Biological Activity
2-Methyl-4-piperazinoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its quinoline backbone, which is known for its ability to interact with various biological targets. The presence of the piperazine group enhances its pharmacological properties, making it a versatile scaffold for drug development.
The biological activity of this compound primarily involves:
- DNA Intercalation : Similar to other quinoline derivatives, it can intercalate with DNA, disrupting replication and transcription processes in target cells.
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory processes, such as phospholipase A2 (PLA2), which is linked to various disease states including cancer and cardiovascular diseases .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity by inducing apoptosis in cancer cells. It has been evaluated in various cancer models, showing potential for use in targeted cancer therapies.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate oxidative stress responses is particularly noteworthy .
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of this compound, researchers found that it significantly reduced tumor growth in xenograft models. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of phospholipase A2 by this compound. The compound was shown to selectively inhibit the enzyme with an IC50 value indicating potent activity. This inhibition was linked to reduced inflammatory responses in vitro and in vivo models .
Data Tables
Properties
IUPAC Name |
2-methyl-4-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLCORUTWKJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351526 | |
Record name | 2-Methyl-4-Piperazinoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82241-22-3 | |
Record name | 2-Methyl-4-Piperazinoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-(piperazin-1-yl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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